4,6-Dichloro-2-fluoropyrimidine
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Overview
Description
4,6-Dichloro-2-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C₄HCl₂FN₂. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-fluoropyrimidine typically involves the fluorination of 4,6-dichloropyrimidine. One common method includes the reaction of 4,6-dichloropyrimidine with cesium fluoride in aprotic dipolar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .
Industrial Production Methods
For industrial production, the process often begins with the preparation of 4,6-dichloropyrimidine. This involves the chlorination of 4,6-dihydroxypyrimidine using thionyl chloride in the presence of a chlorination catalyst. The resulting 4,6-dichloropyrimidine is then subjected to fluorination using cesium fluoride under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Coupling Reactions: It can also be involved in cross-coupling reactions, such as Suzuki coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Solvents: DMF, NMP, ethanol, methanol
Catalysts: Palladium catalysts for coupling reactions
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with aniline can yield 4,6-dichloro-2-fluoro-N-phenylpyrimidine .
Scientific Research Applications
4,6-Dichloro-2-fluoropyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-fluoropyrimidine involves its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates the attack by nucleophiles, leading to the formation of various substituted derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
4,6-Dichloro-2-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other fluoropyrimidines, it offers a balance between reactivity and ease of handling, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4,6-dichloro-2-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHLYYMEOOLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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